molecular formula C11H13ClF3N3 B1522085 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine CAS No. 914637-57-3

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine

Cat. No. B1522085
CAS RN: 914637-57-3
M. Wt: 279.69 g/mol
InChI Key: COHIQGNDIJOLQX-UHFFFAOYSA-N
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Description

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine” is a chemical compound that contains a pyridine ring with a trifluoromethyl group and a chlorine atom attached. It also has a piperazine ring with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring and a piperazine ring. The pyridine ring carries a trifluoromethyl group and a chlorine atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine” are not detailed in the available resources, similar compounds are known to participate in Suzuki–Miyaura coupling reactions .

Scientific Research Applications

Anticonvulsant Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine compounds have shown potential in the field of anticonvulsant medication. Research indicated that derivatives with an aromatic ring at position-3 exhibited anticonvulsant activity in tests, especially when a chlorine atom was present at position-3 or 4 of the aromatic ring, showcasing strong anticonvulsant properties (Obniska et al., 2005).

Complex Formation for Therapeutic Applications

Studies on arylpiperazines derivatives have led to the synthesis of N-alkylpiperazines and subsequent formation of tridentate ligands for complexes with the fac-{Re(CO)3}+ core. These complexes showed varying coordination geometries and were synthesized for potential therapeutic applications (Wei et al., 2004).

Antibacterial and Tuberculostatic Activity

Research into pyrazine and pyridine derivatives has demonstrated antibacterial and tuberculostatic activities. Certain compounds were particularly effective against anaerobic bacteria and showed promising results in vitro for their activity towards various bacterial strains (Foks et al., 2005). Additional studies on pyrrolidin-2-one and pyrrolidine derivatives highlighted their antiarrhythmic and antihypertensive effects, suggesting a link with their alpha-adrenolytic properties (Malawska et al., 2002).

Photophysical and Computational Studies

Research has also extended into photophysical and computational studies of complexes, particularly those involving rhenium(I) tricarbonyl complexes with bipyrazine derivatives. These studies provide insights into the electronic and vibrational properties of these complexes (Kirgan et al., 2007).

Safety And Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective equipment such as gloves, eyeshields, and dust masks are recommended when handling this compound .

Future Directions

Trifluoromethylpyridine derivatives, like “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine”, are important ingredients for the development of agrochemical and pharmaceutical compounds. With the increasing demand for these derivatives, it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHIQGNDIJOLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174450
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine

CAS RN

914637-57-3
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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